molecular formula C13H19N B13965539 N-(cyclopropyl(phenyl)methyl)propan-2-amine

N-(cyclopropyl(phenyl)methyl)propan-2-amine

Cat. No.: B13965539
M. Wt: 189.30 g/mol
InChI Key: LKCSRSWMEZGOSQ-UHFFFAOYSA-N
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Description

N-(cyclopropyl(phenyl)methyl)propan-2-amine is an organic compound that features a cyclopropyl group, a phenyl group, and a propan-2-amine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(cyclopropyl(phenyl)methyl)propan-2-amine can be achieved through several methods. One common approach involves the use of transaminases (TAs) for the direct synthesis of disubstituted 1-phenylpropan-2-amine derivatives starting from prochiral ketones . This method is environmentally and economically attractive, offering high enantiomeric excess and conversion rates.

Industrial Production Methods

Industrial production of this compound may involve large-scale transaminase-mediated synthesis, leveraging immobilized whole-cell biocatalysts to achieve high yields and purity. Optimization of reaction conditions, such as temperature, pH, and substrate concentration, is crucial for maximizing production efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(cyclopropyl(phenyl)methyl)propan-2-amine undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives, using reagents like sodium iodide in acetone.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium iodide in acetone for halogen exchange reactions.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted amines or other derivatives.

Scientific Research Applications

N-(cyclopropyl(phenyl)methyl)propan-2-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.

    Medicine: Explored for its pharmacological properties and potential therapeutic applications.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(cyclopropyl(phenyl)methyl)propan-2-amine involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes, influencing biochemical processes at the molecular level. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Cyclopropylamine: A simpler analog with a cyclopropyl group attached to an amine.

    Phenylpropan-2-amine: Lacks the cyclopropyl group but shares the phenyl and propan-2-amine moieties.

    Cyclopropylmethylamine: Contains a cyclopropylmethyl group attached to an amine.

Uniqueness

N-(cyclopropyl(phenyl)methyl)propan-2-amine is unique due to the combination of its cyclopropyl, phenyl, and propan-2-amine groups, which confer distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C13H19N

Molecular Weight

189.30 g/mol

IUPAC Name

N-[cyclopropyl(phenyl)methyl]propan-2-amine

InChI

InChI=1S/C13H19N/c1-10(2)14-13(12-8-9-12)11-6-4-3-5-7-11/h3-7,10,12-14H,8-9H2,1-2H3

InChI Key

LKCSRSWMEZGOSQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC(C1CC1)C2=CC=CC=C2

Origin of Product

United States

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